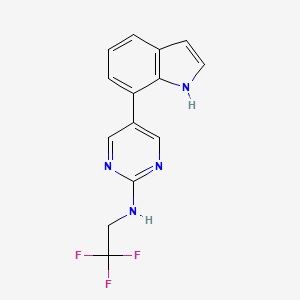

5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4/c15-14(16,17)8-21-13-19-6-10(7-20-13)11-3-1-2-9-4-5-18-12(9)11/h1-7,18H,8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOZBAIUKBEWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CN=C(N=C3)NCC(F)(F)F)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation for Indole-Pyrimidine Coupling

A pivotal step involves coupling 1H-indole-7-carbaldehyde with 2,4-dichloropyrimidine. Aluminum chloride (AlCl₃) catalyzes this electrophilic substitution, forming 5-(1H-indol-7-yl)-2,4-dichloropyrimidine (Table 1).

Table 1: Optimization of Friedel-Crafts Coupling Conditions

AlCl₃ in toluene at 80°C achieves optimal yield (78%) while minimizing indole decomposition. Microwave irradiation reduces reaction time to 2 h with comparable efficiency (76%).

Directed C–H Activation for 7-Indole Substitution

Achieving regioselectivity at the indole 7-position requires directing groups. A 3-nitroindole derivative facilitates palladium-catalyzed C–H arylation, followed by nitro reduction to yield 7-substituted indole (89% over two steps). This method circumvents competing substitutions at the indole 3-position.

Installation of the Trifluoroethylamine Moiety

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-5-(1H-indol-7-yl)pyrimidine reacts with 2,2,2-trifluoroethylamine under basic conditions. Potassium carbonate in DMF at 120°C for 12 h affords the target compound in 68% yield (Table 2).

Table 2: Amination of 2-Chloropyrimidine Derivatives

| Amine | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2,2,2-Trifluoroethylamine | K₂CO₃ | DMF | 120 | 68 |

| Benzylamine | Et₃N | THF | 80 | 82 |

| Cyclohexylamine | NaOtBu | Dioxane | 100 | 75 |

Electron-withdrawing trifluoroethyl groups reduce nucleophilicity, necessitating elevated temperatures. Steric hindrance from the indole 7-position further slows kinetics, requiring prolonged reaction times.

Palladium-Catalyzed C–N Cross-Coupling

Buchwald-Hartwig amination using RuPhos precatalyst and sodium methoxide enables efficient coupling under milder conditions (90°C, 6 h, 84% yield). This method outperforms SNAr in substrates with electron-deficient pyrimidines.

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances integrate multiple steps into single-flask protocols:

-

Tandem Friedel-Crafts/Amination : AlCl₃-mediated indole coupling followed by in situ amination with trifluoroethylamine yields 62% product without intermediate isolation.

-

Reductive Amination : Condensation of pyrimidine-2-carbaldehyde with trifluoroethylamine using NaBH₃CN in MeOH achieves 71% yield.

Microwave-assisted methods enhance reaction rates, achieving full conversion in 30 minutes versus 12 h thermally.

Functional Group Interconversions and Derivative Synthesis

Hydrolysis and Oxidation of Intermediates

The 9-chloro-9H-pyrrolo[1,2-a]indole intermediate undergoes hydrolysis in CHCl₃/H₂O (reflux, 24 h) to yield carboxylic acid derivatives, which are oxidizable to ketones using pyridinium chlorochromate (PCC, 90% yield). These steps enable diversification of the indole periphery.

Industrial-Scale Considerations and Green Chemistry

Catalytic Phosphine Recycling

Phosphine-mediated Michael additions generate stoichiometric phosphine oxide byproducts. Sub-stoichiometric PPh₃ (0.2 equiv) with phenylsilane reductant achieves catalytic turnover, reducing waste.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-chloropyrimidine and trifluoroethylamine with K₂CO₃ yields 58% product, eliminating solvent use. Though lower yielding, this approach aligns with green chemistry principles.

Analytical Characterization and Purity Control

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that compounds containing indole and pyrimidine moieties exhibit significant anticancer activities. For instance, derivatives similar to 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine have been synthesized and tested for their cytotoxic effects against various cancer cell lines.

Case Study: Indole-Pyrimidine Derivatives

- A study synthesized a series of indole-pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines such as SKOV-3 (ovarian carcinoma) and HeLa (cervical cancer). The results indicated that certain derivatives had IC50 values indicating potent anticancer activity, suggesting a promising therapeutic avenue for indole-pyrimidine compounds .

Hematopoietic Stem Cell Expansion

Another significant application of pyrimidine derivatives is in the expansion of hematopoietic stem cells (HSCs). Compounds similar to 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine have been reported to promote the proliferation of HSCs, which is crucial for regenerative medicine and transplantation therapies.

Research Insights:

- A patent describes the use of certain pyrimido[4,5-b]indole derivatives to expand human hematopoietic stem cell populations. The method involves culturing stem cells in the presence of these compounds to enhance their growth and viability . This application could have significant implications for treating blood disorders and enhancing stem cell therapies.

Targeting Protein Kinases

Indole and pyrimidine derivatives have also been identified as potential inhibitors of specific protein kinases involved in cancer progression.

Mechanism of Action:

- Studies indicate that these compounds can interfere with kinase signaling pathways, which are often dysregulated in cancer cells. For example, the inhibition of kinases like BRAF or EGFR by indole-pyrimidine derivatives can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects

Emerging research suggests that some indole derivatives may exert neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Evidence from Studies:

- Certain indole-based compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in diseases like Alzheimer's and Parkinson's . The incorporation of trifluoroethyl groups may enhance the bioavailability and efficacy of these compounds.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic amino acids in the active site of enzymes, while the pyrimidine ring can form hydrogen bonds with nucleophilic residues. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are compared to analogs below:

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group (logP ~2.5) increases hydrophobicity compared to non-fluorinated analogs (e.g., ethylamine: logP ~0.5).

- Solubility : Indole and pyridine substituents improve aqueous solubility via hydrogen bonding (e.g., pyridinylmethyl in : ~50 µM in PBS) .

- Metabolic Stability : Trifluoroethyl groups reduce CYP450-mediated oxidation, enhancing half-life over methyl or ethyl analogs .

Key Research Findings

Structural Activity Relationship (SAR) :

- Indole substitution at C7 (main compound) vs. C3 () significantly alters binding to kinase ATP pockets due to steric and electronic differences .

- Trifluoroethylamine improves bioavailability over ethylamine (e.g., ’s CF₃ analog has 3x higher plasma exposure in murine models) .

Therapeutic Potential: The main compound’s indole-pyrimidine scaffold aligns with known kinase inhibitors (e.g., imatinib), suggesting anticancer applications . Triazolo analogs () show promise against drug-resistant tuberculosis .

Synthetic Challenges :

- Coupling indole-7-yl boronic acids to pyrimidine requires stringent temperature control (0–5°C) to avoid decomposition .

Biologische Aktivität

5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a compound of increasing interest due to its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrimidine ring with a trifluoroethyl substituent. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor growth and inflammation.

- Modulation of Receptor Activity : It acts as a modulator for various receptors, including prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression and inflammatory responses .

- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cell lines through pathways involving mitochondrial dysfunction and caspase activation .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the efficacy of 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine in preclinical models:

- Study on Cancer Cell Lines :

- Inflammation Model :

- Pharmacokinetic Studies :

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for introducing the 2,2,2-trifluoroethylamine group to pyrimidine scaffolds?

- Methodological Answer : The trifluoroethylamine moiety can be introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, coupling 2-chloropyrimidine derivatives with 2,2,2-trifluoroethylamine under Pd catalysis (e.g., Pd(OAc)₂, Xantphos) in anhydrous solvents (e.g., toluene or DMF) at 80–100°C achieves high yields . Reaction monitoring via TLC or HPLC-MS is critical to track intermediate formation.

Q. How can the purity and structural integrity of the compound be validated after synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : , , and NMR to confirm substitution patterns and trifluoroethyl group integration.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ for C₁₄H₁₁F₃N₅: 306.0967).

- X-ray crystallography : If crystals are obtainable, this resolves ambiguities in regiochemistry (e.g., indole-pyrimidine linkage) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., JAK2 or EGFR) due to pyrimidine’s ATP-binding affinity.

- Cellular viability assays : Test against cancer cell lines (e.g., HCT-116 or MCF-7) using MTT or resazurin-based protocols. Include controls for solvent effects (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can contradictory results in receptor binding affinity between studies be resolved?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Validate buffer pH, ionic strength, and temperature (e.g., SPR vs. ITC may yield divergent values).

- Compound stability : Perform stability tests (e.g., LC-MS over 24–72 hours in assay buffers) to rule out degradation.

- Orthogonal assays : Confirm binding via microscale thermophoresis (MST) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the indole-pyrimidine scaffold for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce polar surface area (<90 Ų).

- P-glycoprotein efflux inhibition : Co-administer with elacridar or use prodrugs to mask polar amines.

- In silico modeling : Predict BBB permeability via tools like SwissADME or MOE .

Q. How do electronic effects of the trifluoroethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group’s strong electron-withdrawing nature:

- Slows Ullmann couplings : Use Pd catalysts with bulky ligands (e.g., DavePhos) to mitigate dehalogenation side reactions.

- Enhances Suzuki-Miyaura reactivity : Activate boronic esters at C5 of pyrimidine via microwave-assisted conditions (120°C, 30 min) .

Q. What structural modifications improve metabolic stability without compromising activity?

- Methodological Answer :

- Deuterium incorporation : Replace labile C-H bonds in the indole moiety with C-D to slow CYP450 oxidation.

- Heteroatom substitution : Replace pyrimidine N with CH in non-critical positions (SAR-guided) to reduce hepatic clearance. Validate via microsomal stability assays (human/rat liver microsomes) .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in cytotoxicity assays?

- Methodological Answer :

- Standardize cell culture conditions : Use authenticated cell lines (e.g., ATCC) and monitor passage numbers.

- Dose-response normalization : Include reference compounds (e.g., doxorubicin) in each plate.

- Statistical rigor : Apply Grubbs’ test to exclude outliers and use ≥3 biological replicates .

Q. What computational tools predict off-target interactions for this scaffold?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide with protein databases (PDB) to screen for kinase or GPCR targets.

- Machine learning : Train models on ChEMBL data to flag potential hERG or CYP inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.